molecular formula C11H18ClNO B6185584 3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride CAS No. 2624122-75-2

3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B6185584
CAS No.: 2624122-75-2
M. Wt: 215.7
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Description

3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 3-amino-2-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-methylpropan-1-ol
  • 3-amino-2-[(4-methylphenyl)methyl]propan-1-ol
  • 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol

Uniqueness

3-amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties.

Properties

CAS No.

2624122-75-2

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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